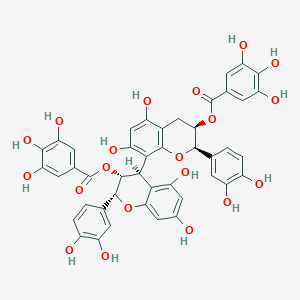

Procyanidin B2 3,3'-di-O-gallate

Description

3,3'-Digalloylprocyanidin B2 has been reported in Camellia sinensis, Rhodiola semenovii, and other organisms with data available.

Properties

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2/t33-,36-,39-,40-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLUHRSHFRODPS-RIQPQZJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H34O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101000836 | |

| Record name | 2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3'-diyl bis(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

882.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79907-44-1 | |

| Record name | Procyanidin B2 3,3′-di-O-gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79907-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B2 3,3'-di-O-gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079907441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3'-diyl bis(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Digalloylprocyanidin B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Procyanidin B2 3,3'-di-O-gallate in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Procyanidin B2 3,3'-di-O-gallate is a complex polyphenolic compound found in various plants, notably in grape seeds (Vitis vinifera), and is of significant interest due to its potential health benefits. Its biosynthesis is a multi-step process that involves the convergence of several major pathways in plant secondary metabolism. This technical guide provides an in-depth overview of the complete biosynthetic pathway, starting from primary metabolites to the final galloylated procyanidin dimer. It integrates current knowledge on the precursor biosynthesis, the key enzymatic steps, and the regulatory aspects. Detailed experimental protocols for the characterization of key enzymes and quantification of the metabolites are provided, along with quantitative data presented in tabular format for ease of comparison. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate a comprehensive understanding of this intricate biosynthetic process.

Introduction

This compound is a member of the proanthocyanidin (or condensed tannin) family. Structurally, it consists of two (−)-epicatechin units linked by a β(4→8) bond, with each unit being galloylated at the 3-hydroxyl group. The presence of multiple phenolic and galloyl moieties confers potent antioxidant and biological activities to this molecule, making it a subject of intense research in nutrition, pharmacology, and drug development. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production in crops or for developing biotechnological production systems.

The biosynthesis of this compound can be dissected into three core stages:

-

Biosynthesis of the Precursors: This involves the synthesis of the flavan-3-ol monomer, (−)-epicatechin, and the acyl donor, gallic acid.

-

Dimerization: The formation of the Procyanidin B2 backbone through the linkage of two (−)-epicatechin units.

-

Galloylation: The esterification of the 3-hydroxyl groups of both epicatechin units in the Procyanidin B2 dimer with gallic acid.

This guide will elaborate on each of these stages, providing the currently accepted enzymatic steps and intermediates.

Biosynthesis of Precursors

The biosynthesis of this compound relies on the production of two key precursors derived from the shikimate pathway: (−)-epicatechin and gallic acid.

Biosynthesis of Gallic Acid

Gallic acid is a phenolic acid that serves as the galloyl donor in the final steps of the pathway. Its biosynthesis originates from the shikimate pathway, a central route in the formation of aromatic compounds in plants.

The primary precursor for gallic acid is 3-dehydroshikimate, an intermediate of the shikimate pathway. It is proposed that 3-dehydroshikimate is converted to gallic acid through an oxidation reaction catalyzed by a specific shikimate dehydrogenase (SDH) . This reaction involves the NADP+-dependent oxidation of 3-dehydroshikimate. In grapevine (Vitis vinifera), two SDH isoforms, VvSDH3 and VvSDH4, have been shown to catalyze the formation of gallic acid in vitro.

Caption: Biosynthesis of Gallic Acid from the Shikimate Pathway.

Biosynthesis of (−)-Epicatechin

(−)-Epicatechin is a flavan-3-ol synthesized via the well-established flavonoid biosynthesis pathway. This pathway begins with the amino acid phenylalanine, another product of the shikimate pathway.

-

Phenylpropanoid Pathway: Phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

-

Flavonoid Pathway Entry: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

-

Core Flavonoid Modifications: Naringenin chalcone is isomerized to naringenin by chalcone isomerase (CHI). Naringenin is then hydroxylated by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol. Further hydroxylation on the B-ring by flavonoid 3'-hydroxylase (F3'H) produces dihydroquercetin.

-

Flavan-3-ol Branch: Dihydroquercetin is reduced by dihydroflavonol 4-reductase (DFR) to leucocyanidin. Leucocyanidin is a critical branch point. It can be converted to cyanidin by anthocyanidin synthase (ANS).

-

Final Step to (−)-Epicatechin: Cyanidin is then reduced to the 2,3-cis-flavan-3-ol, (−)-epicatechin, by the enzyme anthocyanidin reductase (ANR) .

The Multifaceted Biological Activities of Procyanidin B2 3,3'-di-O-gallate: A Technical Overview for Drug Discovery and Development

Abstract

Procyanidin B2 3,3'-di-O-gallate (B2G2), a galloylated dimeric procyanidin found in grape seed extract, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth analysis of the current scientific understanding of B2G2's bioactivity, with a focus on its anticancer, anti-angiogenic, and immunomodulatory properties. We present a comprehensive summary of the quantitative data from key experimental studies, detailed methodologies for the cited experiments, and visual representations of the intricate signaling pathways modulated by this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. Procyanidins, a class of polyphenolic compounds found in various plants, have garnered significant attention for their health-promoting effects. Among them, this compound (B2G2) has been identified as a particularly potent bioactive constituent.[1] Extensive in vitro and in vivo studies have demonstrated its ability to modulate key cellular processes involved in the pathogenesis of several chronic diseases, including cancer and inflammatory disorders. This whitepaper aims to consolidate the existing knowledge on the biological activities of B2G2, providing a detailed technical guide for the scientific community.

Anticancer Activity of this compound

B2G2 has shown significant anticancer effects, particularly in prostate cancer models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.

Induction of Apoptosis and Cell Cycle Arrest

B2G2 has been demonstrated to inhibit the growth and induce apoptotic cell death in various human prostate cancer cell lines, including androgen-dependent (LNCaP) and androgen-independent (PC3, 22Rv1, C4-2B) cells.[2][3] The induction of apoptosis is a key mechanism of its anticancer efficacy.[4]

Quantitative Data: Anticancer Effects

The following tables summarize the quantitative data on the effects of B2G2 on prostate cancer cell lines.

Table 1: Effect of this compound on Prostate Cancer Cell Viability and Growth.

| Cell Line | Concentration (µM) | Time (h) | Growth Inhibition (%) | Dead Cells (%) | Citation |

| PC3 | 25 | 24 | 27 | - | [2] |

| 48 | 14 | 10 | [2] | ||

| 72 | 37 | 6 | [2] | ||

| 50 | 24 | 38 | - | [2] | |

| 48 | 48 | 22 | [2] | ||

| 72 | 74 | 25 | [2] | ||

| 100 | 24 | - | - | [2] | |

| 48 | - | - | [2] | ||

| 72 | - | - | [2] | ||

| 22Rv1 | 50 | 24 | 15 | - | [3] |

| 48 | 14 | - | [3] | ||

| 100 | 24 | 31 | - | [3] | |

| 48 | 44 | - | [3] | ||

| 200 | 24 | - | - | [3] | |

| 48 | - | - | [3] | ||

| LNCaP | 25 | 24 | 40 | - | [3] |

| 48 | 39 | - | [3] | ||

| 50 | 24 | 56 | - | [3] | |

| 48 | 59 | - | [3] | ||

| C4-2B | 25 | 6-12 | Strong Inhibition (dose-dependent) | - | [2] |

| 50 | 24 | Significant G1 arrest | - | [2] | |

| 100 | 24-48 | Significant G1 arrest | - | [2] |

Table 2: Effect of this compound on Apoptosis and Cell Cycle in Prostate Cancer Cells.

| Cell Line | Concentration (µM) | Time (h) | Effect | Quantitative Measure | Citation |

| 22Rv1 | 50 | 24 | Apoptosis | 34-71% apoptotic cells | [2] |

| 48 | Apoptosis | 41-64% apoptotic cells | [2] | ||

| PC3 | 50-100 | 24-48 | Cell Cycle Arrest | Significant S phase accumulation | [2] |

| 22Rv1 | 100 | 48 | Cell Cycle Arrest | G1 arrest | [2] |

| C4-2B | 50 | 24 | Cell Cycle Arrest | Significant G1 arrest | [2] |

| 100 | 24-48 | Cell Cycle Arrest | Significant G1 arrest | [2] |

Signaling Pathways in Anticancer Activity

B2G2 exerts its anticancer effects by targeting multiple critical signaling pathways. A key mechanism is the inhibition of transcription factors such as Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and Activator Protein-1 (AP-1).[2][4] Furthermore, B2G2 induces oxidative stress-mediated cell death by inhibiting MAP kinase phosphatase (MKP) activity, leading to the sustained activation of ERK1/2 and AMP-activated protein kinase α (AMPKα).[3][5]

Anti-Angiogenic Activity of this compound

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. B2G2 has demonstrated potent anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of endothelial cells.[6][7]

Inhibition of Endothelial Cell Functions

B2G2 inhibits the growth and induces apoptosis in human umbilical vein endothelial cells (HUVECs) and human prostate microvascular endothelial cells (HPMECs).[6] It also impairs their ability to migrate and form capillary-like structures, which are essential steps in angiogenesis.

Quantitative Data: Anti-Angiogenic Effects

The following table summarizes the quantitative data on the anti-angiogenic effects of B2G2.

Table 3: Effect of this compound on Endothelial Cells.

| Cell Line | Concentration (µM) | Time (h) | Effect | Quantitative Measure | Citation |

| HUVEC | 20 | 24 | Cell Growth Inhibition | Significant decrease in total cell number | [1][8] |

| 30 | 24 | Cell Growth Inhibition | Significant decrease in total cell number | [1][8] | |

| 40 | 24 | Cell Growth Inhibition | Significant decrease in total cell number | [1][8] | |

| 20 | 24 | Cell Death | Significant increase in dead cells | [1][8] | |

| 30 | 24 | Cell Death | Significant increase in dead cells | [1][8] | |

| 40 | 24 | Cell Death | Significant increase in dead cells | [1][8] | |

| HPMEC | 20 | 24 | Cell Growth Inhibition | Significant decrease in total cell number | [1][8] |

| 30 | 24 | Cell Growth Inhibition | Significant decrease in total cell number | [1][8] | |

| 40 | 24 | Cell Growth Inhibition | Significant increase in dead cells | [1][8] | |

| HUVEC | 20 | - | Invasion Inhibition | 33% inhibition | [9] |

| 30 | - | Invasion Inhibition | 76% inhibition | [9] | |

| 40 | - | Invasion Inhibition | 90% inhibition | [9] | |

| HPMEC | 20 | - | Invasion Inhibition | 43% inhibition | [9] |

| 30 | - | Invasion Inhibition | 63% inhibition | [9] | |

| 40 | - | Invasion Inhibition | 65% inhibition | [9] | |

| HUVEC | 20 | - | Migration Inhibition | 32% inhibition | [9] |

| 30 | - | Migration Inhibition | 67% inhibition | [9] | |

| 40 | - | Migration Inhibition | 88% inhibition | [9] | |

| HPMEC | 20 | - | Migration Inhibition | 25% inhibition | [9] |

| 30 | - | Migration Inhibition | 59% inhibition | [9] | |

| 40 | - | Migration Inhibition | 81% inhibition | [9] |

Signaling Pathways in Anti-Angiogenic Activity

The anti-angiogenic effects of B2G2 are mediated through the inhibition of key signaling pathways in endothelial cells. It targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and integrin signaling pathways.[6][7] By inhibiting VEGFR2 phosphorylation, B2G2 disrupts the downstream PI3K/Akt signaling cascade, which is crucial for endothelial cell survival and proliferation.

Immunomodulatory Activity of this compound

B2G2 has also been shown to possess immunomodulatory properties, primarily by affecting T-cell function and cytokine production.

Suppression of T-Cell Mediated Cytokine Production

B2G2 significantly inhibits the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-17 (IL-17) in T cells.[10] This effect is mediated by the suppression of key transcription factors that drive the differentiation of T helper 1 (Th1) and T helper 17 (Th17) cells, namely T-bet and RORγt, respectively.[10]

Quantitative Data: Immunomodulatory Effects

Signaling Pathways in Immunomodulatory Activity

The immunomodulatory effects of B2G2 are linked to its ability to downregulate the expression of T-bet and RORγt, the master transcriptional regulators of Th1 and Th17 cells. By inhibiting these transcription factors, B2G2 effectively dampens the inflammatory responses mediated by these T-cell subsets.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

Cell Viability and Growth Assays

-

Trypan Blue Exclusion Assay:

-

Seed cells in 6-well plates and treat with various concentrations of B2G2 for the desired time periods.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Resuspend the cell pellet in phosphate-buffered saline (PBS).

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer under a light microscope.

-

Calculate the percentage of growth inhibition and cell death relative to the vehicle-treated control.

-

Apoptosis Assay

-

Annexin V-FITC and Propidium Iodide (PI) Staining:

-

Treat cells with B2G2 as described for the viability assay.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry:

-

After treatment with B2G2, harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

NF-κB, STAT3, and AP-1 Activity Assays

-

Electrophoretic Mobility Shift Assay (EMSA):

-

Prepare nuclear extracts from B2G2-treated and control cells.

-

Incubate the nuclear extracts with a 32P-labeled double-stranded oligonucleotide probe containing the consensus binding site for the transcription factor of interest (NF-κB, STAT3, or AP-1).

-

Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the complexes by autoradiography. A decrease in the intensity of the shifted band in B2G2-treated samples indicates inhibition of DNA binding activity.

-

-

Luciferase Reporter Assay:

-

Transfect cells with a luciferase reporter plasmid containing multiple copies of the consensus binding site for the transcription factor upstream of the luciferase gene.

-

Treat the transfected cells with B2G2 and a suitable stimulus (e.g., TNF-α for NF-κB).

-

Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in B2G2-treated cells indicates inhibition of transcriptional activity.

-

Western Blot Analysis

-

Lyse B2G2-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-VEGFR2, total VEGFR2, p-Akt, total Akt, p-ERK1/2, total ERK1/2, cleaved PARP, β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Endothelial Cell Invasion and Migration Assays

-

Transwell Invasion Assay:

-

Coat the upper chamber of a transwell insert with Matrigel.

-

Seed endothelial cells in serum-free medium in the upper chamber.

-

Add medium containing a chemoattractant (e.g., VEGF) and B2G2 to the lower chamber.

-

Incubate for a specified time to allow for cell invasion through the Matrigel.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invaded cells under a microscope.

-

-

Wound Healing (Scratch) Assay:

-

Grow endothelial cells to a confluent monolayer in a culture plate.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove dislodged cells.

-

Incubate the cells with medium containing B2G2.

-

Capture images of the scratch at different time points.

-

Measure the width of the scratch to quantify the rate of cell migration and wound closure.

-

Capillary Tube Formation Assay

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

-

Seed endothelial cells onto the Matrigel-coated wells in the presence of B2G2.

-

Incubate for a sufficient time to allow for the formation of capillary-like structures.

-

Visualize and photograph the tube networks using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.

T-Cell Proliferation and Cytokine Production Assays

-

CFSE Proliferation Assay:

-

Label T cells with carboxyfluorescein succinimidyl ester (CFSE).

-

Stimulate the CFSE-labeled T cells with anti-CD3/CD28 antibodies in the presence of B2G2.

-

After a few days of culture, analyze the CFSE fluorescence of the cells by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of cell proliferation.

-

-

Cytokine ELISA:

-

Culture T cells with or without B2G2 and appropriate stimuli.

-

Collect the culture supernatants at different time points.

-

Measure the concentration of specific cytokines (e.g., IFN-γ, IL-17) in the supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Conclusion and Future Directions

This compound has demonstrated a remarkable spectrum of biological activities that hold significant promise for the development of novel therapeutic strategies. Its ability to simultaneously target multiple pathways involved in cancer progression, angiogenesis, and inflammation makes it a compelling candidate for further investigation. The quantitative data and detailed experimental protocols presented in this technical guide provide a solid foundation for researchers to build upon.

Future research should focus on several key areas. In vivo studies are crucial to validate the preclinical efficacy and to assess the pharmacokinetic and pharmacodynamic properties of B2G2. Further elucidation of its molecular targets and the intricate crosstalk between the signaling pathways it modulates will provide deeper insights into its mechanisms of action. Additionally, structure-activity relationship studies could lead to the design and synthesis of even more potent and selective analogs. The comprehensive information provided herein is intended to catalyze further research and accelerate the translation of this promising natural compound from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. Procyanidin B2 3,3″-di-O-gallate, a biologically active constituent of grape seed extract, induces apoptosis in human prostate cancer cells via targeting NF-κB, Stat3 and AP1 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Procyanidin B2 3,3″-di-O-gallate induces oxidative stress-mediated cell death in prostate cancer cells via inhibiting MAP kinase phosphatase activity and activating ERK1/2 and AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Procyanidin B2 3,3(″)-di-O-gallate, a biologically active constituent of grape seed extract, induces apoptosis in human prostate cancer cells via targeting NF-κB, Stat3, and AP1 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Procyanidin B2 3,3″-di-O-gallate induces oxidative stress-mediated cell death in prostate cancer cells via inhibiting MAP kinase phosphatase activity and activating ERK1/2 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Procyanidin B2 3,3″-di-O-gallate inhibits endothelial cells growth and motility by targeting VEGFR2 and integrin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Procyanidin B2 3,3″-di-O-gallate inhibits endothelial cells growth and motility by targeting VEGFR2 and integrin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Procyanidin B2 gallates inhibit IFN-γ and IL-17 production in T cells by suppressing T-bet and RORγt expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Procyanidin B2 3,3'-di-O-gallate: A Technical Guide to its Role in Targeting VEGFR2 Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procyanidin B2 3,3'-di-O-gallate (PB2-DG), a polyphenolic compound found in grape seed extract, has emerged as a potent inhibitor of angiogenesis, the formation of new blood vessels, a process critically involved in tumor growth and metastasis. This technical guide provides an in-depth analysis of the molecular mechanisms by which PB2-DG exerts its anti-angiogenic effects, with a primary focus on its interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document details the signaling pathways affected, presents quantitative data from key studies, outlines comprehensive experimental protocols for assessing its activity, and provides visual representations of the underlying molecular interactions and experimental workflows.

Introduction

Angiogenesis is a tightly regulated process essential for normal physiological functions such as development and wound healing. However, in pathological conditions like cancer, uncontrolled angiogenesis provides tumors with the necessary blood supply for growth and dissemination. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, are key mediators of angiogenesis, making them prime targets for anti-cancer therapies.[1][2] this compound has been identified as a promising natural compound that can effectively target this signaling axis.[3][4] This guide will explore the intricate details of PB2-DG's mechanism of action and provide the necessary technical information for researchers in the field.

Mechanism of Action: Targeting the VEGFR2 Signaling Cascade

This compound inhibits angiogenesis primarily by targeting the VEGFR2 signaling pathway in endothelial cells.[3][4] Upon binding of VEGF to its receptor, VEGFR2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][5] PB2-DG has been shown to directly interfere with this process.[3][6]

The binding of PB2-DG to VEGFR2 inhibits its phosphorylation, thereby blocking the activation of downstream signaling molecules. Key pathways affected include the PI3K/Akt and the integrin signaling pathways, which are crucial for endothelial cell survival, proliferation, tube formation, and motility.[3][4] The inhibition of this cascade ultimately leads to a G1 phase cell cycle arrest and the induction of apoptosis in endothelial cells.[3][6]

Signaling Pathway Diagram

Caption: PB2-DG inhibits VEGFR2 signaling.

Quantitative Data on the Effects of this compound

The anti-angiogenic effects of PB2-DG have been quantified in various in vitro studies. The following tables summarize the key findings on its impact on endothelial cell viability, apoptosis, and capillary tube formation.

Table 1: Effect of PB2-DG on Endothelial Cell Viability

| Cell Line | Concentration (µM) | Treatment Time (h) | % Inhibition of Cell Growth |

| HUVEC | 10 | 24 | ~20% |

| HUVEC | 20 | 24 | ~45% |

| HUVEC | 40 | 24 | ~70% |

| HPMEC | 10 | 24 | ~15% |

| HPMEC | 20 | 24 | ~40% |

| HPMEC | 40 | 24 | ~65% |

Data synthesized from Kumar et al., 2015.[3][4]

Table 2: Induction of Apoptosis in HUVECs by PB2-DG

| Concentration (µM) | Treatment Time (h) | % Apoptotic Cells |

| 0 (Control) | 24 | ~5% |

| 10 | 24 | ~15% |

| 20 | 24 | ~30% |

| 40 | 24 | ~55% |

Data synthesized from Kumar et al., 2015.[3]

Table 3: Inhibition of Capillary Tube Formation by PB2-DG

| Cell Line | Concentration (µM) | % Inhibition of Tube Formation |

| HUVEC | 10 | Significant Inhibition |

| HUVEC | 20 | Strong Inhibition |

| HUVEC | 40 | Complete Inhibition |

| HPMEC | 10 | Significant Inhibition |

| HPMEC | 20 | Strong Inhibition |

| HPMEC | 40 | Complete Inhibition |

Qualitative assessment based on data from Kumar et al., 2015.[3][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-angiogenic effects of PB2-DG.

Cell Viability Assay (Trypan Blue Exclusion)

This assay is used to determine the number of viable cells in a suspension.

Materials:

-

Cell suspension

-

Trypan Blue solution (0.4%)

-

Phosphate-buffered saline (PBS)

-

Hemocytometer

-

Microscope

Protocol:

-

Harvest cells and centrifuge at 100 x g for 5 minutes.

-

Resuspend the cell pellet in PBS.

-

Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

-

Incubate at room temperature for 1-2 minutes.

-

Load 10 µL of the mixture into a hemocytometer.

-

Under a microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid.

-

Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell suspension

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Induce apoptosis in cells by treating with PB2-DG for the desired time.

-

Harvest cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Capillary Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures in vitro.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Basement membrane matrix (e.g., Matrigel)

-

24-well plate

-

Endothelial cell growth medium

-

PB2-DG at various concentrations

Protocol:

-

Thaw the basement membrane matrix on ice and coat the wells of a 24-well plate with 250 µL per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest endothelial cells and resuspend them in medium containing the desired concentration of PB2-DG.

-

Seed 5 x 10^4 cells onto the solidified matrix in each well.

-

Incubate at 37°C for 4-18 hours.

-

Visualize and photograph the tube formation using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software.

Western Blotting for VEGFR2 Phosphorylation

This technique is used to detect the levels of total and phosphorylated VEGFR2.

Materials:

-

Cell lysates

-

Protein assay reagents

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-VEGFR2, anti-phospho-VEGFR2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Lyse cells and determine protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity using densitometry software.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anti-angiogenic properties of this compound.

Caption: Workflow for evaluating PB2-DG.

Conclusion

This compound demonstrates significant anti-angiogenic activity by directly targeting the VEGFR2 signaling pathway. Its ability to inhibit endothelial cell proliferation, migration, and tube formation, coupled with the induction of apoptosis, makes it a compelling candidate for further investigation as a potential therapeutic agent in cancer and other angiogenesis-dependent diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to exploring the full therapeutic potential of this promising natural compound. Further in vivo studies are warranted to validate these in vitro findings and to establish its efficacy in a preclinical setting.[3][4]

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clyte.tech [clyte.tech]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]

- 6. vet.cornell.edu [vet.cornell.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Antioxidant Capacity of Galloylated Procyanidins

Procyanidins, a class of flavonoids found abundantly in various plants, are well-regarded for their antioxidant properties.[1] A specific subclass, galloylated procyanidins, which are esters of procyanidins and gallic acid, have demonstrated significantly enhanced antioxidant potential, metabolic stability, and bioavailability.[1] This guide provides a comprehensive overview of the antioxidant capacity of galloylated procyanidins, focusing on their structure-activity relationship, the experimental protocols used for their evaluation, and the underlying molecular mechanisms.

Structure-Activity Relationship: The Role of Galloylation

The antioxidant activity of procyanidins is largely attributed to their chemical structure, particularly the number and arrangement of hydroxyl groups. The addition of a galloyl moiety to the procyanidin backbone has a profound impact on this activity.

-

Increased Radical Scavenging: The galloyl group provides additional hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals, thereby enhancing the radical scavenging capacity.[2][3] Studies have shown that galloylation increases the antioxidant activity in the aqueous phase.[2][3]

-

Enhanced Stability and Bioavailability: Galloylated procyanidins exhibit greater stability against metabolic degradation compared to their non-galloylated counterparts. This increased stability contributes to higher bioavailability, allowing for more effective absorption and utilization by the body.[1]

-

Structure-Specific Efficacy: The position and degree of galloylation can influence the antioxidant potential. For instance, flavanols with a galloyl moiety demonstrate higher antioxidant activity in cellular assays, and a B-ring with a 3',4',5'-trihydroxyl group further boosts this efficacy.[4]

Quantitative Assessment of Antioxidant Capacity

The antioxidant capacity of galloylated procyanidins is evaluated using various in vitro assays. The results are often expressed as IC50 values (the concentration required to inhibit 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

| Compound/Extract | Assay | Antioxidant Capacity | Reference |

| Galloylated Dimeric Procyanidins | Aqueous Phase Antioxidant Activity | Increased activity compared to non-galloylated dimers | [2][3] |

| Flavanols with Galloyl Moiety | Cellular Antioxidant Activity (CAA) | Higher activity than non-galloylated flavanols | [4] |

| Acacia mearnsii Bark Extract (rich in galloylated procyanidins) | DPPH | IC50: 61.5 ± 0.5 µg/mL; TEAC: 1220 ± 8 mg TE/g | [5] |

| Acacia mearnsii Bark Extract (rich in galloylated procyanidins) | ABTS | IC50: 23.3 ± 0.3 µg/mL; TEAC: 1820 ± 4 mg TE/g | [5] |

| Acacia mearnsii Bark Extract (rich in galloylated procyanidins) | ORAC | TEAC: 2739 ± 14 mg TE/g | [5] |

| Quercus sideroxyla Bark Fractions (containing galloylated procyanidins) | DPPH, TEAC, FRAP | High antiradical activity | [6] |

Experimental Protocols

Detailed methodologies for the key assays used to determine the antioxidant capacity of galloylated procyanidins are provided below.

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7]

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol or ethanol).[8]

-

Methanol or ethanol.

-

Test samples (galloylated procyanidins) dissolved in a suitable solvent.

-

Trolox or Ascorbic Acid as a positive control.

-

-

Procedure:

-

Prepare serial dilutions of the test sample and the standard.

-

Add a specific volume of the sample or standard to the DPPH working solution.[7]

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8][9]

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader or spectrophotometer.

-

A blank containing only the solvent and DPPH solution is also measured.

-

-

Data Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the sample.

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant activity.[10]

-

Reagents:

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.[11][12]

-

Dilute the ABTS•+ stock solution with ethanol or buffer to obtain a working solution with a specific absorbance at 734 nm (e.g., 0.70 ± 0.02).[10]

-

Add the test sample or standard to the ABTS•+ working solution.[10]

-

Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.[12]

-

Measure the absorbance at 734 nm.[10]

-

-

Data Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13]

-

Reagents:

-

Procedure:

-

Add the test sample or Trolox standard to the wells of the microplate.[14]

-

Add the fluorescein working solution to all wells.[14]

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).[15][16]

-

Initiate the reaction by adding the AAPH solution to all wells.[14][16]

-

Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm over a period of time (e.g., 60-180 minutes).[13][15][16]

-

-

Data Calculation: The antioxidant capacity is determined by calculating the net area under the fluorescence decay curve (AUC). The results are expressed as Trolox equivalents.[15]

-

Principle: This assay is a more biologically relevant method that measures the antioxidant activity of compounds within a cellular environment. It quantifies the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin (DCFH) by peroxyl radicals in cultured cells.[17][18]

-

Reagents:

-

Procedure:

-

Seed cells in a 96-well microplate and allow them to attach.

-

Treat the cells with the test compound or standard for a specific period (e.g., 1 hour).

-

Wash the cells and then incubate them with DCFH-DA.

-

Induce oxidative stress by adding AAPH.

-

Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~538 nm).[4]

-

-

Data Calculation: The CAA value is calculated based on the integrated area under the fluorescence curve, and results are often expressed as quercetin equivalents.[17]

Visualizing Experimental and Molecular Mechanisms

To better illustrate the processes involved in assessing and understanding the antioxidant capacity of galloylated procyanidins, the following diagrams are provided.

Caption: Workflow for evaluating the antioxidant capacity of galloylated procyanidins.

A key mechanism through which procyanidins, including their galloylated forms, exert their antioxidant effects at the cellular level is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[20][21][22] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[21][23]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[21] Oxidative stress or the presence of Nrf2 activators like galloylated procyanidins leads to the dissociation of Nrf2 from Keap1.[21] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[21] This binding initiates the transcription of several protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play crucial roles in cellular defense against oxidative stress.[20][21]

Caption: Activation of the Nrf2 antioxidant pathway by galloylated procyanidins.

Conclusion

Galloylated procyanidins represent a class of potent natural antioxidants with enhanced stability and bioavailability compared to their non-galloylated precursors. Their superior radical scavenging capabilities, demonstrable through a variety of in vitro assays, and their ability to modulate cellular antioxidant defense mechanisms like the Nrf2 pathway, underscore their significant potential for applications in pharmaceuticals, nutraceuticals, and functional foods.[1][20] Further research into the specific structure-function relationships and in vivo efficacy of different galloylated procyanidins will be crucial for the development of novel therapeutic strategies against oxidative stress-related diseases.

References

- 1. soulperformancenutrition.com [soulperformancenutrition.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Antioxidant properties of catechins and proanthocyanidins: effect of polymerisation, galloylation and glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analytical Profiling of Proanthocyanidins from Acacia mearnsii Bark and In Vitro Assessment of Antioxidant and Antidiabetic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. DPPH Radical Scavenging Assay [mdpi.com]

- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. kamiyabiomedical.com [kamiyabiomedical.com]

- 15. mdpi.com [mdpi.com]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Procyanidin B2-3'- O-Gallate Derived from Grape Seed Polymeric Procyanidins via the Galloyl-Attached Nucleophilic Degradation as a Potential Hepatoprotective Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Procyanidin B2 Alleviates Heat-Induced Oxidative Stress through the Nrf2 Pathway in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Proanthocyanidins Antagonize Arsenic-Induced Oxidative Damage and Promote Arsenic Methylation through Activation of the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Procyanidin B2 3,3'-di-O-gallate: A Technical Guide for Researchers

An In-depth Examination of a Bioactive Procyanidin for Drug Development Professionals, Researchers, and Scientists

Core Compound Identification

| Parameter | Value | Reference |

| CAS Number | 79907-44-1 | [1][2] |

| Molecular Weight | 882.73 g/mol | [1] |

| Molecular Formula | C₄₄H₃₄O₂₀ |

Executive Summary

Procyanidin B2 3,3'-di-O-gallate is a naturally occurring flavan-3-ol, a type of polyphenol found in sources such as grape seeds. As a dimeric procyanidin, it is composed of two epicatechin units, each esterified with a gallic acid molecule. This compound has garnered significant interest within the scientific community for its potent biological activities, which span anti-cancer, anti-inflammatory, and immunomodulatory effects. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its study, and an in-depth analysis of its impact on key signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological effects in preclinical studies, highlighting its potential as a therapeutic agent.

Anti-Cancer Activity

A significant body of research has focused on the anti-cancer properties of this compound, particularly in the context of prostate cancer. Studies have shown that this compound can inhibit the growth and proliferation of prostate cancer cells and, notably, target cancer stem cells, which are believed to be responsible for tumor initiation, metastasis, and recurrence. The anti-cancer effects are mediated through the modulation of several critical signaling pathways, including the Notch1, NF-κB, Stat3, and AP1 pathways.

Immunomodulatory and Anti-inflammatory Effects

This compound also exhibits potent immunomodulatory and anti-inflammatory activities. It has been shown to ameliorate experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, by suppressing the activation and pro-inflammatory functions of CD4+ T cells. This effect is linked to the inhibition of glycolysis in these immune cells. Furthermore, it can suppress Toll-like receptor 7 (TLR7) signaling in dendritic cells, suggesting a role in mitigating certain inflammatory skin conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of this compound.

Cell Culture of Human Prostate Cancer Cell Lines

-

Cell Lines: LNCaP, C4-2B, 22Rv1, PC3, and DU145.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.

Prostasphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

-

Prostate cancer cells are harvested and resuspended in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF.

-

Cells are plated at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.

-

The cells are treated with varying concentrations of this compound.

-

After 7-10 days of incubation, the number and size of the formed prostaspheres are quantified using a microscope.

Western Blot Analysis

This technique is used to measure the protein levels of key signaling molecules.

-

Cells are treated with this compound for the desired time.

-

Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against target proteins (e.g., Notch1, HES-1) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

-

Female C57BL/6 mice (8-12 weeks old) are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (35-55) in Complete Freund's Adjuvant (CFA).

-

On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.

-

This compound or vehicle is administered orally daily, starting from a specified day post-immunization.

-

Clinical signs of EAE are scored daily on a scale of 0 to 5.

Isolation and Culture of Murine CD4+ T Cells

-

Spleens are harvested from mice, and a single-cell suspension is prepared.

-

Red blood cells are lysed using ACK lysis buffer.

-

CD4+ T cells are isolated from the splenocyte suspension using magnetic-activated cell sorting (MACS) with CD4 microbeads.

-

The purified CD4+ T cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and stimulated with anti-CD3 and anti-CD28 antibodies in the presence or absence of this compound.

Glycolysis Stress Test

This assay measures the glycolytic function of cells using a Seahorse XF Analyzer.

-

Cells (e.g., activated CD4+ T cells) are seeded in a Seahorse XF cell culture microplate.

-

The culture medium is replaced with a specialized glycolysis stress test medium.

-

The extracellular acidification rate (ECAR) is measured sequentially after the injection of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glucose analog that inhibits glycolysis).

-

This allows for the determination of key parameters of glycolysis, including the glycolytic rate and glycolytic capacity.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple intracellular signaling pathways.

Inhibition of the Notch1 Signaling Pathway

In prostate cancer stem cells, this compound has been shown to inhibit the Notch1 signaling pathway. This pathway is crucial for the self-renewal and maintenance of cancer stem cells. The compound downregulates the expression of the active form of Notch1 (cleaved Notch1) and its downstream target gene, HES-1.

References

Unveiling Procyanidin B2 3,3'-di-O-gallate: A Technical Guide to its Discovery, Isolation, and Characterization from Grape Seeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B2 3,3'-di-O-gallate (B2G2), a dimeric proanthocyanidin gallate ester found in grape seeds (Vitis vinifera), has emerged as a molecule of significant interest in the scientific community. It has been identified as one of the most biologically active constituents within grape seed extract (GSE), demonstrating potent anticancer and chemopreventive properties. Notably, research has highlighted its efficacy against various malignancies, including prostate cancer.[1][2] The complex nature of grape seed extract, a rich amalgam of polyphenols such as gallic acid, catechin, epicatechin, and a variety of procyanidin oligomers, necessitates sophisticated methods for the isolation and purification of specific bioactive compounds like B2G2. The process is often described as labor-intensive and expensive, underscoring the need for a comprehensive understanding of the methodologies involved.[1] This technical guide provides an in-depth overview of the discovery, and more importantly, a detailed protocol for the isolation and characterization of this compound from grape seeds, tailored for researchers and professionals in the field of drug development.

Experimental Protocols

The isolation of this compound from grape seeds is a multi-step process that begins with the extraction of total proanthocyanidins, followed by fractionation and purification to isolate the specific dimeric gallate ester.

Extraction of Total Proanthocyanidins from Grape Seeds

The initial step involves the extraction of the crude proanthocyanidin mixture from grape seeds.

-

Materials:

-

Grape seeds (Vitis vinifera)

-

Acetone (70%)

-

Ethyl acetate

-

Methanol

-

Deionized water

-

Centrifuge

-

Rotary evaporator

-

-

Procedure:

-

Grape seeds are ground into a fine powder.

-

The powdered seeds are extracted with 70% aqueous acetone at room temperature with constant stirring. This solvent is effective for extracting a broad range of polyphenols.

-

The mixture is then centrifuged to separate the solid residue from the liquid extract.

-

The supernatant is collected, and the acetone is removed under reduced pressure using a rotary evaporator.

-

The resulting aqueous solution is then partitioned with ethyl acetate. The ethyl acetate fraction, containing the proanthocyanidins, is collected.

-

The ethyl acetate is evaporated to dryness to yield the crude grape seed extract (GSE).

-

Fractionation by Gel Permeation Chromatography (GPC)

The crude GSE is then fractionated based on molecular size to separate the oligomeric procyanidins from monomers and larger polymers.

-

Materials:

-

Crude GSE

-

ToyoPearl HW-40S resin (or equivalent size-exclusion chromatography resin)

-

Glass chromatography column (e.g., 25 x 400 mm)

-

Methanol (HPLC grade)

-

Fraction collector

-

UV detector (280 nm)

-

-

Procedure:

-

A glass column is packed with ToyoPearl HW-40S resin and equilibrated with methanol.

-

A methanolic solution of the crude GSE (e.g., 200 mg) is loaded onto the column.[2]

-

The compounds are eluted with methanol at a constant flow rate (e.g., 1.2 ml/min).[2]

-

The elution is monitored at 280 nm, the characteristic absorbance wavelength for flavan-3-ols.

-

Fractions are collected at regular intervals. Fractions containing dimeric and trimeric procyanidins are pooled based on the elution profile.

-

High-Resolution Purification by Preparative HPLC or HSCCC

For the final purification of this compound, high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) is employed.

-

Preparative HPLC:

-

Column: A reversed-phase C18 or a diol-based column is suitable. Diol columns can provide separation based on the degree of polymerization.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape.

-

Detection: UV detector at 280 nm.

-

Procedure: The pooled fractions from GPC are concentrated and injected into the preparative HPLC system. Fractions corresponding to the peak of this compound are collected.

-

-

High-Speed Counter-Current Chromatography (HSCCC):

-

HSCCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, which can irreversibly adsorb procyanidins.

-

Solvent Systems: Ternary or quaternary solvent systems are used. Examples include ethyl acetate/2-propanol/water or ethyl acetate/1-butanol/water in various ratios.[3]

-

Procedure: The enriched fraction is subjected to HSCCC to yield highly purified this compound.

-

Structural Elucidation and Characterization

The identity and purity of the isolated compound are confirmed using various analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the isolated compound. Tandem MS (MS/MS) can be used to confirm the structure through fragmentation patterns.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are essential for the unambiguous structural elucidation of procyanidins.

-

Enzymatic Hydrolysis: Treatment with tannase can be used to hydrolyze the gallate ester linkages, releasing gallic acid and procyanidin B2, which can be identified by HPLC. This confirms the presence of the galloyl moieties.[2]

Data Presentation

Quantitative Yield and Purity

The isolation of this compound from grape seed extract is a meticulous process with yields that reflect the complexity of the starting material.

| Parameter | Value | Reference |

| Yield from Grape Seed Extract | 0.3–0.4% | [4] |

| Purity (Post-purification) | >95% (as determined by HPLC) | Inferred from standard practices for bioactive compound isolation. |

Analytical Characterization Methods

A combination of modern analytical techniques is crucial for the unequivocal identification of this compound.

| Analytical Technique | Purpose |

| Gel Permeation Chromatography (GPC) | Fractionation based on molecular size. |

| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment. |

| High-Speed Counter-Current Chromatography (HSCCC) | High-resolution purification. |

| Mass Spectrometry (MS/MS) | Molecular weight determination and structural confirmation. |

| Nuclear Magnetic Resonance (NMR) | Definitive structural elucidation. |

| Enzymatic Hydrolysis (with tannase) | Confirmation of gallate ester linkages. |

Mandatory Visualizations

Experimental Workflow

Caption: Isolation and purification workflow for this compound.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating multiple key signaling pathways involved in cell survival, proliferation, and apoptosis.

Caption: Inhibition of pro-survival and induction of pro-apoptotic pathways by B2G2.

Conclusion

The discovery and isolation of this compound from grape seeds represent a significant advancement in the identification of potent, naturally derived anticancer agents. While the isolation process is challenging, the detailed methodologies outlined in this guide provide a framework for researchers to obtain this promising compound for further investigation. The elucidation of its mechanisms of action, involving the modulation of critical cellular signaling pathways, opens new avenues for the development of novel cancer therapeutics. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this compound.

References

- 1. Procyanidin B2 3,3(″)-di-O-gallate, a biologically active constituent of grape seed extract, induces apoptosis in human prostate cancer cells via targeting NF-κB, Stat3, and AP1 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Preparative isolation of procyanidins from grape seed extracts by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Procyanidin B2 3,3'-di-O-gallate: A Technical Guide to its Angiopreventive Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B2 3,3'-di-O-gallate (B2G2), a polyphenolic compound predominantly found in grape seed extract, has emerged as a potent natural agent with significant angiopreventive properties. This technical guide provides a comprehensive overview of the current scientific understanding of B2G2's role in inhibiting angiogenesis, the physiological process of forming new blood vessels. Angiogenesis is a critical hallmark of cancer progression and various other pathologies. This document details the molecular mechanisms of action, summarizes key quantitative data from in vitro studies, provides detailed experimental protocols for relevant assays, and visualizes the intricate signaling pathways affected by B2G2. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cardiovascular disease, and drug development who are exploring novel therapeutic strategies targeting angiogenesis.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a tightly regulated process essential for growth, development, and wound healing. However, pathological angiogenesis is a key driver of several diseases, most notably cancer, where it facilitates tumor growth, invasion, and metastasis by supplying nutrients and oxygen to malignant tissues. The inhibition of angiogenesis, termed angioprevention, has therefore become a cornerstone of modern cancer therapy.

Natural compounds have garnered significant attention as potential sources of angiopreventive agents due to their favorable safety profiles and diverse mechanisms of action. Among these, this compound (B2G2), a dimeric proanthocyanidin, has demonstrated promising anti-angiogenic activity.[1][2][3] This guide delves into the technical details of B2G2's angiopreventive effects, providing a foundation for further research and development.

Molecular Mechanisms of Angioprevention

B2G2 exerts its anti-angiogenic effects through a multi-targeted approach, primarily by interfering with key signaling pathways that regulate endothelial cell proliferation, migration, and tube formation. The principal mechanisms identified to date are the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway and the disruption of integrin-mediated cell-matrix interactions.[1][2][3]

Inhibition of VEGFR2 Signaling

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, play a pivotal role in initiating and sustaining angiogenesis. B2G2 has been shown to directly target this critical axis.[1][3]

-

VEGFR2/PI3K/Akt Pathway: B2G2 inhibits the phosphorylation and activation of VEGFR2, the primary receptor for VEGF. This, in turn, blocks the downstream activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[1][3] The PI3K/Akt pathway is crucial for endothelial cell survival, proliferation, and migration. By inhibiting this pathway, B2G2 effectively curtails these fundamental angiogenic processes.

Disruption of Integrin Signaling

Integrins are transmembrane receptors that mediate the attachment of endothelial cells to the extracellular matrix (ECM), a critical step for cell migration and invasion. B2G2 has been shown to interfere with integrin signaling, further contributing to its anti-angiogenic effects.[1][3]

Induction of Apoptosis and Cell Cycle Arrest

Beyond inhibiting pro-angiogenic signaling, B2G2 directly impacts endothelial cell viability. Studies have demonstrated that B2G2 induces apoptosis (programmed cell death) in human umbilical vein endothelial cells (HUVECs).[1][2][3] This is achieved by modulating the expression of key apoptosis-regulating proteins. Furthermore, B2G2 causes a G1 phase arrest in the cell cycle of HUVECs, preventing their proliferation.[1][2][3]

Inhibition of Matrix Metalloproteinases (MMPs)

While direct studies on B2G2's effect on MMPs are limited, research on procyanidins, in general, suggests a role in inhibiting MMPs. These enzymes are crucial for degrading the ECM, allowing endothelial cells to migrate and form new vessels.

Quantitative Data on Anti-Angiogenic Effects

The following tables summarize the key quantitative findings from in vitro studies investigating the anti-angiogenic effects of this compound.

Table 1: Effect of B2G2 on Endothelial Cell Viability

| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect | Reference |

| HUVEC | 10 - 40 | 24 | Inhibition of cell growth and induction of cell death | [1][2] |

| HPMEC | 10 - 40 | 24 | Inhibition of cell growth and induction of cell death | [1][2] |

Table 2: Effect of B2G2 on Endothelial Cell Cycle and Apoptosis

| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect | Reference |

| HUVEC | 10 - 40 | 24 | G1 phase cell cycle arrest | [1][2] |

| HUVEC | 10 - 40 | 24 | Induction of apoptosis | [1][2] |

Table 3: Effect of B2G2 on In Vitro Angiogenesis (Tube Formation)

| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect | Reference |

| HUVEC | 10 - 40 | Not specified | Inhibition of capillary-like tube formation | [1] |

| HPMEC | 10 - 40 | Not specified | Inhibition of capillary-like tube formation | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the anti-angiogenic properties of B2G2.

Cell Culture

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and Human Prostate Microvascular Endothelial Cells (HPMECs) are commonly used.

-

Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors and 2% fetal bovine serum (FBS).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (Trypan Blue Exclusion)

-

Seed HUVECs or HPMECs in 6-well plates at a density of approximately 5 x 10⁴ cells/well.

-

Allow cells to adhere for 24 hours.

-

Treat cells with varying concentrations of B2G2 (e.g., 10, 20, 30, 40 µM) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

-

Harvest cells by trypsinization.

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Count viable (unstained) and non-viable (blue) cells using a hemocytometer under a light microscope.

-

Calculate the percentage of viable cells and total cell number.

In Vitro Angiogenesis (Tube Formation) Assay

-

Thaw Matrigel (or another basement membrane matrix) on ice overnight.

-

Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs or HPMECs and resuspend them in EGM-2 medium containing a low serum concentration (e.g., 0.5-1% FBS).

-

Add varying concentrations of B2G2 or vehicle control to the cell suspension.

-

Seed the cell suspension onto the solidified Matrigel.

-

Incubate the plate at 37°C for 4-18 hours.

-

Visualize the formation of capillary-like structures (tubes) using an inverted microscope.

-

Quantify tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using image analysis software.

Western Blot Analysis

-

Treat HUVECs with B2G2 at desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-VEGFR2, total VEGFR2, phospho-Akt, total Akt, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis

-

Treat HUVECs with B2G2 for 24 hours.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

-

Treat HUVECs with B2G2 for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Conclusion and Future Directions

This compound has demonstrated significant potential as a natural angiopreventive agent. Its ability to target multiple critical pathways in angiogenesis, including VEGFR2 and integrin signaling, while also inducing apoptosis and cell cycle arrest in endothelial cells, underscores its promise for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of B2G2.

Future research should focus on in vivo studies to validate the anti-angiogenic efficacy of B2G2 in relevant animal models of cancer and other angiogenesis-dependent diseases. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are necessary to understand its bioavailability and optimal dosing. The development of novel delivery systems could also enhance its therapeutic efficacy. Continued exploration of B2G2 and related procyanidins will undoubtedly contribute to the development of new and effective angiopreventive strategies.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Procyanidin B2 3,3″-di-O-gallate inhibits endothelial cells growth and motility by targeting VEGFR2 and integrin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelial cell tube formation assay for the in vitro study of angiogenesis. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note & Protocol: HPLC-MS/MS Analysis of Procyanidin B2 3,3'-di-O-gallate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Procyanidin B2 3,3'-di-O-gallate is a B-type proanthocyanidin dimer found in various natural sources, including grape seeds.[1] It is a gallate ester formed from the condensation of gallic acid and Procyanidin B2.[1] This compound has garnered significant interest due to its potential health benefits, including antioxidant and neuroprotective effects, and its potential role in targeting cancer stem cells.[1][2][3] Accurate and sensitive quantification of this compound in complex matrices is crucial for pharmacokinetic studies, quality control of natural products, and understanding its biological activity. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Chemical Information

| Compound | This compound |

| Alternate Names | (-)-Epicatechin-3-O-galloyl-(4β,8)-(-)-epicatechin-3-O-gallate; 3,3'-Digalloylprocyanidin B2; Proanthocyanidin B2 3,3'-O-gallate[4] |

| CAS Number | 79907-44-1[4] |

| Molecular Formula | C₄₄H₃₄O₂₀[4] |

| Molecular Weight | 882.73 g/mol [4] |

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to extract this compound from the matrix and remove interfering substances.

Materials:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or polyamide)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or PVDF)